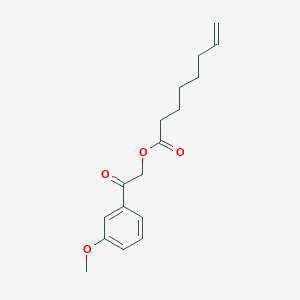
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can be achieved through esterification reactions. One possible route involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of oct-7-enoic acid. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-2-oxoethyl oct-7-enoate.
Reduction: Formation of 2-(3-Methoxyphenyl)-2-hydroxyethyl oct-7-enoate.
Substitution: Formation of 2-(3-Halophenyl)-2-oxoethyl oct-7-enoate.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxyphenyl group may play a role in binding to specific molecular targets, while the oxoethyl and oct-7-enoate groups may influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl acetate
- 2-(3-Methoxyphenyl)-2-oxoethyl propionate
- 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is unique due to the presence of the oct-7-enoate group, which may impart distinct chemical and physical properties compared to shorter-chain esters
Propiedades
Número CAS |
923294-63-7 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] oct-7-enoate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-6-7-11-17(19)21-13-16(18)14-9-8-10-15(12-14)20-2/h3,8-10,12H,1,4-7,11,13H2,2H3 |
Clave InChI |
CVLUYKSAEQLPKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


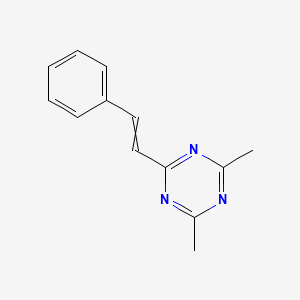
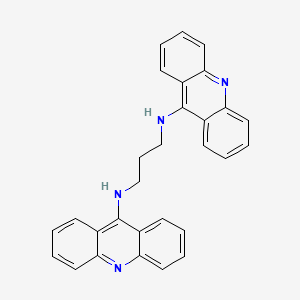

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
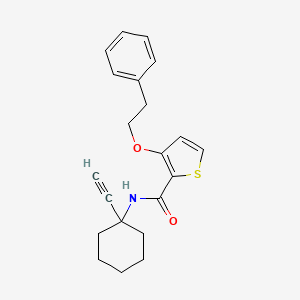
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
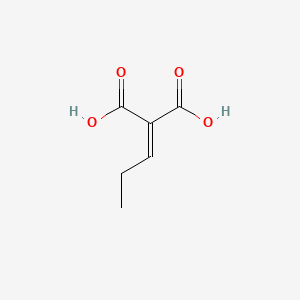
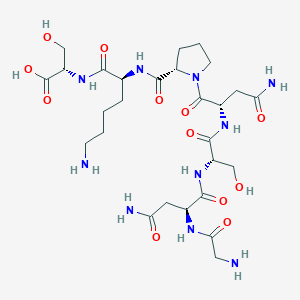
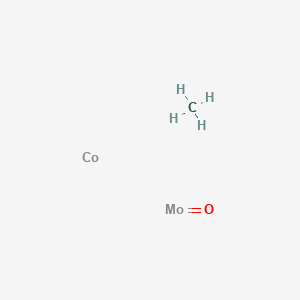

![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
